molecular formula C4H11N3O3S B1416123 N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1119445-29-2

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B1416123
CAS No.: 1119445-29-2
M. Wt: 181.22 g/mol
InChI Key: URDYGSGSUZGQOO-UHFFFAOYSA-N
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Description

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydrazinyl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a methanesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amines, and substituted sulfonamides. These products can be further utilized in different applications based on their chemical properties.

Scientific Research Applications

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its specific combination of hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYGSGSUZGQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide
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N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide
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Reactant of Route 6
N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

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